2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide
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Overview
Description
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with fluorine atoms and a pyridazinone moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazinone intermediate. This intermediate is then coupled with a 2,4-difluorobenzoyl chloride under specific reaction conditions to yield the final product. Common reagents used in these reactions include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorobenzylamine
- 4-fluorophenol
- 1-ethynyl-4-fluorobenzene
Uniqueness
2,4-difluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyridazinone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-difluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-4-2-13(3-5-14)18-8-9-19(27)26(25-18)11-1-10-24-20(28)16-7-6-15(22)12-17(16)23/h2-9,12H,1,10-11H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOMZXHLHYWNLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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